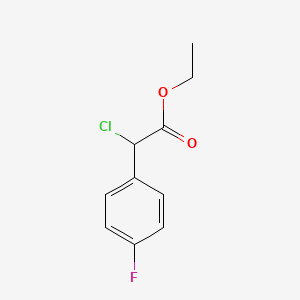
2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a chloro-substituted phenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is often used in peptide synthesis and other organic synthesis applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves the following steps:
Formation of the Chloro-Methylphenyl Intermediate: This step involves the chlorination of a methylphenyl compound using reagents such as thionyl chloride or phosphorus pentachloride.
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the chloro-methylphenyl intermediate using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of amine or thiol derivatives.
科学的研究の応用
2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The chloro-methylphenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: Lacks the chloro group on the phenyl ring.
2-(4-Chloro-2-methylphenyl)-2-aminoacetic acid: Lacks the Fmoc protecting group.
Uniqueness
2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is unique due to the presence of both the chloro and methyl groups on the phenyl ring, as well as the Fmoc protecting group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
2-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-14-12-15(25)10-11-16(14)22(23(27)28)26-24(29)30-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNACIFUIXQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide](/img/structure/B2489390.png)



![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)


![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)

![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)
![2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2489407.png)
